molecular formula C11H11ClO B8366400 (4-Chlorophenyl)isopropylketene

(4-Chlorophenyl)isopropylketene

Cat. No. B8366400
M. Wt: 194.66 g/mol
InChI Key: LSZVSCXZSRXVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04546198

Procedure details

A sample of 53.2 g of isopropyl(4-chlorophenyl)acetic acid was treated with 21.5 ml of thionyl chloride in a 500 ml flask and heated slowly to 80° C. and maintained at 80° C. for 20 minutes. The reaction mixture was allowed to stand at room temperature for 2 days. The volatiles were stripped to 75° C. at 0.5 mm Hg. The resulting yellow liquid was diluted with 250 ml of methylene chloride followed by addition of 38.0 g of triethylamine. The mixture was stirred until triethylamine hydrochloride began to precipitate after 30 minutes. After 16 hours, the reaction mixture was filtered and solid triethylamine hydrochloride was washed with heptane. Most of the solvent was stripped from the filtrate by rotary evaporation at 50° C. The residue was diluted with 75 ml of heptane and additional triethylamine hydrochloride was removed by filtration as above. The filtrate was restripped and rediluted with 75 ml heptane and refiltered with the aid of 25 ml of heptane. The filtrate was cooled in dry ice, seeded and crystallized. The resulting crystals were filtered with a filter stick and washed with chilled heptane. The filtered solids were melted, diluted with one-half volume heptane, crystallized at -80° C. and the collected solid was melted and stored at -80° C. The filtrate solution was warmed, stripped of most solvent, then distilled through a Bantam were short path head at 0.05 to 0.06 mm Hg from an oil bath at 90°-120° C. Total distillate was 14.5 g collected as a bright yellow-orange liquid at a head temperature of 60°-85° C. The distillate was crystallized from an equal volume of pentane at -80° C., filtered and washed twice with heptane as above to give, on warming, a second melt. The stripped filtrates totalling 5.79 g were crystallized as above in a 6-inch test tube and the melt was recrystallized immediately as described above to give a third melt. The three melts were combined and stripped to 50° C. at 5 mm Hg to give 29.4 g of the desired ketene as a yellow liquid.
Quantity
53.2 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[C:5](O)=[O:6])([CH3:3])[CH3:2].S(Cl)(Cl)=O.C(N(CC)CC)C.Cl.C(N(CC)CC)C>C(Cl)Cl>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]([C:4]([CH:1]([CH3:3])[CH3:2])=[C:5]=[O:6])=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
53.2 g
Type
reactant
Smiles
C(C)(C)C(C(=O)O)C1=CC=C(C=C1)Cl
Name
Quantity
21.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
38 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 80° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
were stripped to 75° C. at 0.5 mm Hg
CUSTOM
Type
CUSTOM
Details
to precipitate after 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
solid triethylamine hydrochloride was washed with heptane
CUSTOM
Type
CUSTOM
Details
Most of the solvent was stripped from the filtrate by rotary evaporation at 50° C
ADDITION
Type
ADDITION
Details
The residue was diluted with 75 ml of heptane and additional triethylamine hydrochloride
CUSTOM
Type
CUSTOM
Details
was removed by filtration as above
ADDITION
Type
ADDITION
Details
rediluted with 75 ml heptane
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled in dry ice
CUSTOM
Type
CUSTOM
Details
crystallized
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered with a filter stick
WASH
Type
WASH
Details
washed with chilled heptane
ADDITION
Type
ADDITION
Details
diluted with one-half volume heptane
CUSTOM
Type
CUSTOM
Details
crystallized at -80° C.
CUSTOM
Type
CUSTOM
Details
stored at -80° C
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate solution was warmed
DISTILLATION
Type
DISTILLATION
Details
distilled through a Bantam
CUSTOM
Type
CUSTOM
Details
at 90°-120° C
CUSTOM
Type
CUSTOM
Details
collected as a bright yellow-orange liquid at a head temperature of 60°-85° C
CUSTOM
Type
CUSTOM
Details
The distillate was crystallized from an equal volume of pentane at -80° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with heptane as above
CUSTOM
Type
CUSTOM
Details
to give
TEMPERATURE
Type
TEMPERATURE
Details
on warming
CUSTOM
Type
CUSTOM
Details
were crystallized as above in a 6-inch test tube
CUSTOM
Type
CUSTOM
Details
the melt was recrystallized immediately
CUSTOM
Type
CUSTOM
Details
to give a third melt
CUSTOM
Type
CUSTOM
Details
stripped to 50° C. at 5 mm Hg

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=C=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.